Elvucitabine

Description

ELVUCITABINE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Properties

IUPAC Name |

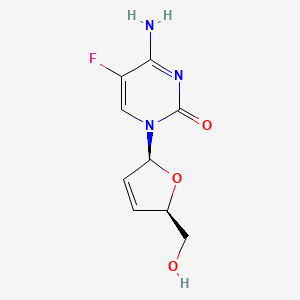

4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBKFSPNDWWPSL-VDTYLAMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@H](O[C@H]1CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171185 | |

| Record name | Elvucitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181785-84-2 | |

| Record name | Elvucitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181785-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elvucitabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181785842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elvucitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elvucitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELVUCITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09BUF90C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elvucitabine's Mechanism of Action in HIV-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elvucitabine (β-D-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine), a nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated potent activity against wild-type and drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning its antiretroviral efficacy. Elvucitabine's strategic design as an L-cytosine analog and its subsequent intracellular metabolism are central to its function. Upon cellular uptake, it undergoes a requisite three-step phosphorylation to its active metabolite, elvucitabine triphosphate (ELV-TP). This active form then acts as a competitive inhibitor of the viral enzyme, reverse transcriptase (RT), and as a chain terminator upon incorporation into the nascent viral DNA strand, effectively halting viral replication. This guide will detail the enzymatic pathways of its activation, its direct interaction with HIV-1 RT, its activity against key resistant viral strains, and the experimental methodologies used to elucidate these mechanisms.

Introduction

Elvucitabine is a synthetic L-cytosine nucleoside analog belonging to the NRTI class of antiretroviral drugs.[1][2] NRTIs are a cornerstone of combination antiretroviral therapy (cART) and function by targeting the critical HIV-1 enzyme, reverse transcriptase.[3] This enzyme is responsible for converting the viral RNA genome into double-stranded DNA, a necessary step for the integration of the viral genetic material into the host cell's genome.[4] Elvucitabine's chemical structure is similar to the approved NRTIs lamivudine and emtricitabine.[2][5] However, it has shown a distinct profile of activity, particularly against certain NRTI-resistant HIV-1 strains.[2][6]

Cellular Uptake and Metabolic Activation

The journey of Elvucitabine from an extracellular prodrug to an intracellular active agent involves cellular transport and a critical phosphorylation cascade.

Cellular Transport

While specific transporters for Elvucitabine have not been definitively identified in the provided literature, nucleoside analogs typically enter host cells through various nucleoside transporters present on the cell membrane.

Intracellular Phosphorylation

Once inside the host cell, Elvucitabine, a prodrug, must be converted into its active triphosphate form.[3] This is a three-step process catalyzed by host cellular kinases:

-

Monophosphorylation: Elvucitabine is first phosphorylated to Elvucitabine monophosphate (ELV-MP).

-

Diphosphorylation: ELV-MP is then converted to Elvucitabine diphosphate (ELV-DP).

-

Triphosphorylation: Finally, ELV-DP is phosphorylated to the active metabolite, Elvucitabine triphosphate (ELV-TP).[6]

Preclinical in vitro data has shown that Elvucitabine is metabolized intracellularly to these monophosphate, diphosphate, and triphosphate forms.[6] The triphosphate metabolite has a notably long intracellular half-life of at least 20 hours, which contributes to its sustained antiviral effect.[6]

References

- 1. The impact of the M184V substitution on drug resistance and viral fitness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elvucitabine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Multiple-Dose Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor, Administered over 21 Days with Lopinavir-Ritonavir in Human Immunodeficiency Virus Type 1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Elvucitabine: A Deep Dive into its Chemical Architecture and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Elvucitabine (also known as β-L-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine or L-Fd4C) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV and Hepatitis B virus (HBV) infections.[1] This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of a key synthetic route, complete with experimental protocols and quantitative data.

Chemical Structure

Elvucitabine is a synthetic L-cytosine nucleoside analog. Its structure is characterized by a 5-fluorocytosine base attached to a 2',3'-dideoxy-2',3'-didehydro ribose sugar moiety. The stereochemistry of the molecule is crucial for its biological activity.

Key Structural Features:

-

IUPAC Name: 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one

-

Molecular Formula: C₉H₁₀FN₃O₃

-

Molar Mass: 227.195 g·mol⁻¹[1]

-

Stereochemistry: The sugar moiety is an L-ribofuranose derivative with specific stereocenters at the 1' and 4' positions, which are critical for its interaction with the reverse transcriptase enzyme.

The presence of the fluorine atom at the 5-position of the cytosine base enhances the molecule's antiviral activity. The unsaturated bond in the sugar ring (2',3'-didehydro) is another key feature of this class of NRTIs.

Chemical Synthesis of Elvucitabine

A notable total synthesis of the α-anomer of elvucitabine has been reported, which provides valuable insights into the construction of this complex nucleoside analog.[2][3] The synthesis commences from the readily available starting material, L-lyxose, and proceeds through a concise nine-step sequence.[2][3] Key transformations in this synthesis include a stereocontrolled N-glycosidation and a Barton-McCombie deoxygenation to introduce the double bond in the sugar ring.[2][3]

Synthetic Workflow from L-Lyxose

The following diagram illustrates the key steps in the synthesis of an elvucitabine anomer starting from L-lyxose.

Caption: Synthetic workflow for an elvucitabine anomer from L-lyxose.

Quantitative Data for the Synthesis of α-Elvucitabine

The following table summarizes the yields for the key steps in the synthesis of α-elvucitabine from L-lyxose.

| Step Number | Transformation | Product | Yield (%) |

| 1-3 | Acetylation of L-lyxose | L-Lyxofuranose tetraacetate (3) | 72 |

| 4 | Glycosylation with 5-fluorocytosine | Protected Nucleoside (4) | 89 |

| 5 | Deprotection of acetyl groups | Nucleoside Intermediate (5) | - |

| 6 | Silylation of 5'-hydroxyl group | Silyl Protected Nucleoside (6) | - |

| 7 | Formation of bisxanthate | Bisxanthate (7) | - |

| 8 | Barton-McCombie Deoxygenation | Unsaturated Nucleoside (8) | 76 |

| 9 | Final Deprotection (Desilylation) | α-Elvucitabine | - |

| Overall | Total Synthesis from L-lyxose | α-Elvucitabine | 26 |

Note: Yields for intermediate steps without explicit values in the source material are marked as "-". The overall yield is reported as 26%.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of α-elvucitabine, based on the reported procedures.[2]

Step 1-3: Preparation of L-Lyxofuranose tetraacetate (3)

-

Acetylation: L-lyxose is treated with acetic anhydride in the presence of a catalytic amount of sulfuric acid to afford the crude peracetylated product.

-

Purification: The crude product is purified by column chromatography on silica gel (Ethyl acetate/petroleum ether = 1/2 v/v) to yield pure L-lyxofuranose tetraacetate as a colorless oil. The overall yield from L-lyxose is 72%.[2]

Step 4: Glycosylation to form Protected Nucleoside (4)

-

Silylation of Base: 5-Fluorocytosine is silylated by refluxing with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate. The excess HMDS is removed under vacuum.

-

Coupling Reaction: The silylated 5-fluorocytosine is dissolved in anhydrous dichloroethane. L-Lyxofuranose tetraacetate (3) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are added, and the mixture is refluxed.

-

Workup and Purification: The reaction is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried and concentrated. The residue is purified by column chromatography to give the protected nucleoside (4) as a white foam in 89% yield.[2]

Step 8: Barton-McCombie Deoxygenation to form Unsaturated Nucleoside (8)

-

Reaction Setup: The bisxanthate intermediate (7) is dissolved in anhydrous toluene.

-

Radical Reaction: Tri-n-butyltin hydride (n-Bu₃SnH) and azobisisobutyronitrile (AIBN) are added, and the mixture is refluxed under a nitrogen atmosphere.

-

Purification: After completion of the reaction (monitored by TLC), the solvent is evaporated, and the crude product is purified by column chromatography (Ethyl acetate/Methanol = 20/1) to afford the unsaturated nucleoside (8) as a white foam in 76% yield.[2]

Step 9: Final Deprotection to α-Elvucitabine

-

Desilylation: The silyl-protected unsaturated nucleoside (8) is treated with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

-

Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography (Ethyl acetate/Methanol = 5/1) to yield the final product, α-elvucitabine, as a white solid.[2]

This in-depth guide provides a solid foundation for understanding the chemical nature and synthesis of elvucitabine. The detailed protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Elvucitabine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvucitabine (also known as β-L-Fd4C) is an experimental L-cytosine nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV infection and Hepatitis B Virus (HBV).[1][2][3] As an NRTI, its primary mechanism involves the inhibition of the viral reverse transcriptase enzyme, which is crucial for viral replication.[1][2][3][4] In vitro studies have suggested that Elvucitabine may be effective against HIV strains that have developed resistance to other NRTIs, such as lamivudine and emtricitabine.[2] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Elvucitabine, based on available preclinical and clinical data.

Pharmacodynamics

Mechanism of Action

Elvucitabine is a prodrug that requires intracellular phosphorylation to become pharmacologically active. Cellular enzymes convert Elvucitabine into its monophosphate, diphosphate, and ultimately its active triphosphate form, Elvucitabine triphosphate (ELV-TP).[5][6] ELV-TP acts as a competitive inhibitor of the viral reverse transcriptase enzyme. It mimics the natural substrate (deoxycytidine triphosphate) and, upon incorporation into the growing viral DNA chain, causes chain termination. This prevents the synthesis of viral DNA from the RNA template, thereby halting viral replication.[1][3][4] This process is virustatic, meaning it inhibits viral proliferation but does not eliminate the virus from the body.[3][4]

Antiviral Activity

Elvucitabine has demonstrated potent in vitro activity against wild-type HIV isolates, showing 5- to 10-fold greater potency than lamivudine, with a 50% inhibitory concentration (IC50) of approximately 1 ng/mL in peripheral blood mononuclear cells.[5] It also shows activity against a variety of nucleoside-resistant viral isolates, particularly those resistant to zidovudine and tenofovir.[5][6] While its potency is reduced against strains with the M184V mutation (associated with lamivudine resistance), the required inhibitory concentrations are still achievable at therapeutic plasma levels.[7] The active metabolite, Elvucitabine triphosphate, has a long intracellular half-life of at least 20 hours.[5][6][7]

| Parameter | Value | Cell Type | Virus |

| IC50 | ~1 ng/mL | PBMCs | Wild-Type HIV |

| Intracellular t1/2 (ELV-TP) | > 20 hours | - | - |

Pharmacokinetics

The pharmacokinetic profile of Elvucitabine is characterized by a notably long terminal half-life, which supports less frequent dosing regimens.[5]

Absorption

Following oral administration, Elvucitabine is absorbed, with pharmacokinetic models suggesting two distinct absorption rates.[5][6][8] Preclinical studies in dogs indicated an oral bioavailability of approximately 50%.[5][8]

Distribution

Elvucitabine is not significantly bound to plasma proteins (<10%).[6] The apparent volume of distribution at steady state (Vss/F) on day 21 of a multiple-dose study was approximately 1,494 liters, suggesting extensive distribution into tissues.[5]

Metabolism

Elvucitabine is primarily metabolized intracellularly via phosphorylation to its active triphosphate form.[5][6] Preclinical in vitro data indicate that it is not metabolized by cytochrome P450 (CYP) enzymes and does not act as an inducer or inhibitor of these enzymes, suggesting a low potential for CYP-mediated drug-drug interactions.[5][6]

Excretion

Elvucitabine is eliminated primarily unchanged in the urine.[5] The apparent clearance (CL/F) was found to be approximately 45.6 L/h on day 1 and 22.6 L/h on day 21 in a study where it was co-administered with lopinavir-ritonavir.[5]

Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Elvucitabine from a multiple-dose study in HIV-1 infected subjects.

| Parameter | Day 1 Value | Day 21 Value | Notes |

| Terminal Half-life (t1/2) | > 60 h | ~100 h | Long half-life allows for less frequent dosing.[5] |

| Apparent Clearance (CL/F) | 45.6 L/h | 22.6 L/h | Co-administered with lopinavir-ritonavir.[5] |

| Apparent Volume of Distribution (Vss/F) | 2,629 L | 1,494 L | Co-administered with lopinavir-ritonavir.[5] |

| Plasma Protein Binding | < 10% | < 10% | Preclinical in vitro data.[6] |

| Bioavailability (Dogs) | ~50% | - | Preclinical animal data.[5][8] |

Drug-Drug Interactions

A significant pharmacokinetic interaction has been observed with ritonavir. When a single 20 mg dose of Elvucitabine was co-administered with a single 300 mg dose of ritonavir in healthy volunteers, Elvucitabine's AUC and Cmax decreased by 28.3% and 40.3%, respectively.[6] The proposed mechanism is that ritonavir inhibits influx gut transporters, thereby reducing Elvucitabine's absorption and bioavailability.[6][8]

Conversely, in a multiple-dose study where Elvucitabine was given with lopinavir-ritonavir for 21 days, the bioavailability of Elvucitabine appeared to double between day 1 and day 21.[5] This suggests a different interaction mechanism with prolonged dosing, possibly ritonavir's inhibition of an efflux gut transporter.[5]

Experimental Protocols

Pharmacokinetic Assessment in Clinical Trials

Several clinical trials have assessed the pharmacokinetics of Elvucitabine. A common methodology involves collecting plasma samples over an extended period following drug administration and analyzing concentrations using a validated analytical technique.

Example Study Design: Crossover Pharmacokinetic Study [6][8]

This protocol describes a typical design to evaluate drug-drug interactions, such as that between Elvucitabine and ritonavir.

-

Participants: Healthy adult volunteers.

-

Design: A three-way crossover study. Each subject receives each of the following treatments in a randomized sequence, separated by a washout period:

-

Treatment A: Single dose of Elvucitabine (e.g., 20 mg).

-

Treatment B: Single dose of Ritonavir (e.g., 300 mg).

-

Treatment C: Co-administration of a single dose of Elvucitabine and Ritonavir.

-

-

Sample Collection: Serial blood samples are collected at predefined time points before and after dosing (e.g., pre-dose, and at multiple intervals up to several days post-dose) to capture the full pharmacokinetic profile.

-

Sample Analysis: Elvucitabine concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[5][6][8]

-

Pharmacokinetic Analysis:

-

Noncompartmental Analysis (NCA): Key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and t1/2 (half-life) are calculated.

-

Compartmental Analysis: Data are fitted to pharmacokinetic models (e.g., a two-compartment linear model) using software like ADAPT II to determine parameters such as absorption rates (ka), clearance (CL), and volumes of distribution (V).[5][6][8]

-

Conclusion

Elvucitabine is a potent NRTI with a distinct pharmacokinetic profile highlighted by a long terminal half-life, suggesting the potential for infrequent dosing. Its mechanism of action is well-characterized, involving intracellular phosphorylation to an active form that terminates viral DNA synthesis. While it shows promise against resistant HIV strains, its development has been marked by observations of toxicity at higher doses, necessitating careful dose selection.[7][9] The complex pharmacokinetic interactions, particularly with ritonavir, require further investigation to optimize its use in combination antiretroviral therapy. Continued research is warranted to fully characterize its efficacy and safety profile.

References

- 1. Elvucitabine | C9H10FN3O3 | CID 469717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Elvucitabine - Wikipedia [en.wikipedia.org]

- 3. Elvucitabine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Multiple-Dose Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor, Administered over 21 Days with Lopinavir-Ritonavir in Human Immunodeficiency Virus Type 1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Elvucitabine (ACH-126,433, L-Fd4C) [natap.org]

- 8. Effect of a Single Dose of Ritonavir on the Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor, Administered in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Different Clinical Pharmacology of Elvucitabine (B-L-Fd4C) Enables the Nuke Drug to be Given in a Safe and Effective Manner with Innovative Dosing Regimens [natap.org]

In Vitro Antiviral Spectrum of Elvucitabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elvucitabine (β-L-Fd4C), a cytosine nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated potent in vitro activity against human immunodeficiency virus type 1 (HIV-1) and hepatitis B virus (HBV). This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of Elvucitabine, detailing its efficacy against wild-type and drug-resistant viral strains. The document summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and illustrates the underlying molecular mechanism and experimental workflows through diagrams. This guide is intended to serve as a resource for researchers and professionals involved in the development of novel antiviral therapeutics.

Introduction

Elvucitabine is a synthetic L-cytosine nucleoside analog that acts as a potent inhibitor of viral reverse transcriptase.[1][2] Structurally similar to lamivudine and emtricitabine, Elvucitabine has shown promise in overcoming certain forms of drug resistance that affect existing NRTI therapies.[2] Its antiviral activity stems from its ability to be intracellularly phosphorylated to its active triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into the nascent viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the Elvucitabine moiety leads to chain termination, thereby halting viral replication.[3][4] This document provides an in-depth analysis of the in vitro data supporting the antiviral spectrum of Elvucitabine.

Antiviral Activity of Elvucitabine

The in vitro antiviral efficacy of Elvucitabine has been evaluated against both HIV-1 and HBV. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) data from various studies. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the drug's therapeutic window.

Activity Against Human Immunodeficiency Virus Type 1 (HIV-1)

Elvucitabine has demonstrated potent activity against wild-type HIV-1 and has shown a favorable profile against several NRTI-resistant strains.

| Virus Strain | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference(s) |

| Wild-Type HIV-1 | PBMCs | ~1 ng/mL (~4.4 µM) | >10 µM | >2.3 | [1] |

| NRTI-Resistant HIV-1 | |||||

| M184V Mutant | - | <2-fold increase vs. WT | - | - | [5] |

| Thymidine Analogue Mutants (up to 5) | - | <2-fold increase vs. WT | - | - | [5] |

Note: Specific EC50 and CC50 values for many resistant strains are not publicly available in the reviewed literature. The data indicates a retained susceptibility.

Activity Against Hepatitis B Virus (HBV)

In vitro studies have confirmed Elvucitabine's potent inhibitory effect on HBV replication.

| Virus Strain | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference(s) |

| Wild-Type HBV | HepG2 2.2.15 | 1 nM | 20 µM | 20,000 | [6] |

Mechanism of Action: Reverse Transcriptase Inhibition

Elvucitabine's antiviral activity is mediated through the inhibition of the viral reverse transcriptase (RT) enzyme, a critical component of the retroviral replication cycle.

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to evaluate the antiviral spectrum and cytotoxicity of Elvucitabine.

Anti-HIV-1 Assays

4.1.1. Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from the virus-induced cell death.

-

Cell Lines: MT-4 or other HIV-1 susceptible T-cell lines.

-

Virus: HIV-1 laboratory strains (e.g., IIIB) or clinical isolates.

-

Procedure:

-

Seed MT-4 cells in a 96-well plate.

-

Prepare serial dilutions of Elvucitabine.

-

Add the diluted compound to the cells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Include virus control (cells + virus, no drug) and cell control (cells only) wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

Assess cell viability using a colorimetric reagent such as MTT or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Calculate the EC50 value, the concentration of the compound that protects 50% of cells from viral CPE, using non-linear regression analysis.

-

4.1.2. HIV-1 p24 Antigen Production Assay

This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant as a measure of viral replication.

-

Cell Lines: Peripheral Blood Mononuclear Cells (PBMCs) or other susceptible cell lines.

-

Virus: HIV-1 laboratory strains or clinical isolates.

-

Procedure:

-

Seed cells in a 24- or 48-well plate.

-

Pre-incubate cells with serial dilutions of Elvucitabine for 1-2 hours.

-

Infect the cells with a known amount of HIV-1.

-

Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Collect the culture supernatant.

-

Quantify the p24 antigen concentration using a commercial ELISA kit.

-

Calculate the EC50 value, the concentration of the compound that inhibits p24 production by 50%, using non-linear regression analysis.

-

Anti-HBV Assay: HBV DNA Reduction

This assay measures the reduction in extracellular HBV DNA to determine antiviral activity.

-

Cell Line: HepG2 2.2.15, a human hepatoblastoma cell line that constitutively produces HBV.

-

Procedure:

-

Plate HepG2 2.2.15 cells in a multi-well plate.

-

Treat the cells with serial dilutions of Elvucitabine.

-

Culture the cells for 6-9 days, replacing the medium and drug every 3 days.

-

Collect the culture supernatant at the end of the treatment period.

-

Isolate HBV DNA from the supernatant.

-

Quantify the HBV DNA levels using quantitative real-time PCR (qPCR).

-

Calculate the EC50 value, the concentration of the compound that reduces the amount of extracellular HBV DNA by 50%, using non-linear regression analysis.

-

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to host cells.

-

Cell Lines: The same cell lines used in the antiviral assays (e.g., PBMCs, MT-4, HepG2).

-

Procedure:

-

Seed cells in a 96-well plate.

-

Add serial dilutions of Elvucitabine to the wells.

-

Include a "cell control" with medium only (no drug).

-

Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the corresponding antiviral assay.

-

Assess cell viability using a colorimetric (e.g., MTT) or luminescence-based assay.

-

Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.

-

Mitochondrial Toxicity Assay

Given that NRTIs can potentially interfere with mitochondrial DNA polymerase, assessing mitochondrial toxicity is crucial.

-

Cell Line: HepG2 cells are commonly used.

-

Procedure (Glucose vs. Galactose Medium):

-

Culture HepG2 cells in medium containing either glucose (promoting glycolysis) or galactose (forcing reliance on oxidative phosphorylation).

-

Expose the cells to serial dilutions of Elvucitabine.

-

Assess cell viability after a defined incubation period.

-

A significantly lower CC50 in the galactose medium compared to the glucose medium indicates potential mitochondrial toxicity.

-

-

Alternative Endpoints: Measurement of mitochondrial membrane potential (e.g., using JC-1 dye) or oxygen consumption rates can also be employed to assess mitochondrial dysfunction.

Resistance Profile

In vitro studies have suggested that Elvucitabine maintains activity against certain HIV-1 strains that are resistant to other NRTIs.[2] Specifically, a less than two-fold reduction in susceptibility has been observed in the presence of the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine.[5] Similarly, strains with up to five thymidine analogue mutations (TAMs) also show minimal changes in susceptibility to Elvucitabine.[5] This suggests a potentially favorable cross-resistance profile for Elvucitabine.

Conclusion

The in vitro data for Elvucitabine demonstrate its potent antiviral activity against both HIV-1 and HBV. Its efficacy against key NRTI-resistant HIV-1 mutants, coupled with a high selectivity index against HBV, underscores its potential as a valuable therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of Elvucitabine and other novel antiviral compounds. Further studies are warranted to expand the quantitative dataset on a wider array of resistant viral strains and to further elucidate its long-term safety profile.

References

- 1. Multiple-Dose Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor, Administered over 21 Days with Lopinavir-Ritonavir in Human Immunodeficiency Virus Type 1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elvucitabine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Hepatitis B Virus Activity and Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Elvucitabine: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Elvucitabine (β-L-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine, L-Fd4C) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that has demonstrated significant antiviral activity against both the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV). Developed by Achillion Pharmaceuticals, this L-cytosine nucleoside analog has been the subject of numerous preclinical and clinical investigations. Its unique pharmacological profile, including a long intracellular half-life and activity against certain drug-resistant viral strains, has positioned it as a compound of interest in the landscape of antiviral drug development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical and clinical development of Elvucitabine, with a focus on quantitative data and detailed experimental methodologies.

Introduction

The global health burden of chronic infections with HIV and HBV necessitates the continued development of novel antiviral agents with improved efficacy, safety, and resistance profiles. Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy, acting by inhibiting the viral reverse transcriptase enzyme essential for viral replication.[1][2] Elvucitabine emerged as a promising NRTI candidate due to its potent in vitro activity against both HIV and HBV, including strains resistant to other NRTIs.[2][3] This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the scientific journey of Elvucitabine from its initial discovery to its evaluation in clinical trials.

Chemical and Physical Properties

Elvucitabine is a synthetic L-cytosine nucleoside analog with a chemical formula of C₉H₁₀FN₃O₃ and a molar mass of 227.19 g/mol .[4] Its structure is similar to the approved NRTIs lamivudine and emtricitabine.[2]

| Property | Value |

| IUPAC Name | 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one[5] |

| Molecular Formula | C₉H₁₀FN₃O₃[4] |

| Molar Mass | 227.19 g/mol [4] |

| CAS Number | 181785-84-2[5] |

| Synonyms | ACH-126,443, L-Fd4C, β-L-Fd4C[6] |

Mechanism of Action

Elvucitabine is a prodrug that requires intracellular phosphorylation to its active triphosphate form.[7] This process is initiated by the cytoplasmic enzyme deoxycytidine kinase, which converts Elvucitabine to its monophosphate derivative.[7] Subsequent phosphorylation to the diphosphate and triphosphate forms is carried out by other cellular kinases, such as UMP-CMP kinase and nucleoside diphosphate kinase, respectively.[8][9][10]

The active metabolite, Elvucitabine triphosphate, acts as a competitive inhibitor of the viral reverse transcriptase (RT) of both HIV and the DNA polymerase of HBV.[1][7] It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of Elvucitabine leads to the termination of DNA chain elongation, thus halting viral replication.[11]

Synthesis of Elvucitabine

The synthesis of Elvucitabine (β-L-Fd4C) has been reported through various chemical routes. A common approach involves the stereoselective synthesis starting from an appropriate chiral precursor, such as L-lyxose or D-xylose, followed by key steps including glycosylation and olefination.[1][11][12]

Preclinical Development

In Vitro Antiviral Activity

Elvucitabine has demonstrated potent in vitro activity against wild-type and drug-resistant strains of HIV-1 and HBV.[2][7] Its efficacy is typically evaluated in cell-based assays measuring the inhibition of viral replication.

| Virus | Strain | Cell Line | IC₅₀ (µM) | Reference |

| HIV-1 | Wild-Type | PBMC | ~0.0044 | [2] |

| HIV-1 | M184V Mutant | - | ~0.044 | [13] |

| HBV | Wild-Type | HepG2 2.2.15 | <1 | [14] |

| HBV | Lamivudine-Resistant | HuH-7 | - | [15] |

Note: Specific IC₅₀ values can vary depending on the assay conditions.

In Vitro Cytotoxicity

The cytotoxicity of Elvucitabine is assessed to determine its therapeutic index. Standard assays, such as the MTT assay, are used to measure the concentration of the compound that causes a 50% reduction in cell viability (CC₅₀). Elvucitabine has generally shown low cytotoxicity in various cell lines.[14]

| Cell Line | CC₅₀ (µM) |

| CEM | >100[14] |

| Vero | >100 |

| HepG2 | >100 |

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies in animal models have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Elvucitabine. These studies have indicated a long plasma half-life and good bioavailability.[2]

| Species | Bioavailability (%) | Plasma Half-life (h) |

| Dog | ~50 | >60[2] |

| Rat | - | - |

| Monkey | - | - |

Note: Data is limited in publicly available sources.

Preclinical Toxicology

Toxicology studies are essential to evaluate the safety profile of a drug candidate before human trials. These studies include acute, sub-chronic, and chronic toxicity assessments in various animal models.[16][17] Administration of high doses of Elvucitabine (50 and 100 mg once a day) has been associated with reversible leucopenia and neutropenia in preclinical studies.[2]

| Study Type | Species | Key Findings |

| Acute Toxicity | Rodent | - |

| Sub-chronic Toxicity | Rodent, Non-rodent | Reversible leucopenia and neutropenia at high doses.[2] |

| Chronic Toxicity | Rodent, Non-rodent | - |

Note: Detailed quantitative toxicology data (e.g., LD₅₀, NOAEL) are not widely available in the public domain.

Clinical Development

Elvucitabine has progressed to Phase II clinical trials for the treatment of both HIV and chronic HBV infections.[18][19]

Phase I Clinical Trials

Phase I studies in healthy volunteers were conducted to assess the safety, tolerability, and pharmacokinetics of Elvucitabine. These studies established the long plasma half-life of the drug, supporting the potential for once-daily or less frequent dosing.[2]

Phase II Clinical Trials

Phase II trials have evaluated the efficacy and safety of Elvucitabine in treatment-naive and treatment-experienced patients with HIV, as well as in patients with chronic HBV.

Key Phase II Clinical Trials:

| Trial ID | Condition | Patient Population | Key Findings | Reference |

| NCT00350272 (ACH443-015) | HIV-1 | Treatment-Naive | At 96 weeks, Elvucitabine (10 mg/day) showed a substantial anti-viral effect similar to lamivudine, with 95% of patients achieving undetectable viral load (≤ 50 copies/mL). | [20] |

| NCT00312039 (ACH443-014A) | HIV-1 | M184V Mutation | Elvucitabine demonstrated a fall in HIV-1 RNA plasma levels over 14 days in patients with the M184V resistance mutation.[13] | [11][13] |

| NCT00405249 | HIV-1 | M184V Variant | Assessed the viral kinetics and safety of Elvucitabine versus lamivudine in patients with the M184V variant.[21] | [21] |

| NCT00034359 | Chronic HBV | Treatment-Naive | Completed Phase II trial evaluating the safety and antiviral activity of Elvucitabine.[19] | [18][19] |

| NCT00675844 (ACH443-904) | HIV-1 | Extension Study | An open-label extension study for participants who completed previous Elvucitabine trials. |

Summary of Efficacy Data from ACH443-015 (96 Weeks):

| Parameter | Elvucitabine (10 mg/day) | Lamivudine (300 mg/day) |

| Mean Change in HIV-RNA (log₁₀ copies/mL) | -3.0 (±0.55) | -3.2 (±0.6) |

| Patients with Undetectable Viral Load (<50 copies/mL) | 96% | 97% |

Experimental Protocols

In Vitro Anti-HIV Activity Assay (MTT Assay)

This assay measures the ability of a compound to protect MT-4 cells from HIV-1 induced cytopathic effects.

-

Cell Preparation: Culture MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Assay Setup: Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Compound Addition: Add serial dilutions of Elvucitabine to the wells.

-

Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization buffer (e.g., SDS-HCl) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm. The IC₅₀ value is calculated as the concentration of the compound that inhibits the viral-induced cell death by 50%.[18]

In Vitro Anti-HBV Activity Assay

This assay measures the inhibition of HBV DNA replication in a stable HBV-producing cell line.

-

Cell Culture: Culture HepG2 2.2.15 cells, which constitutively produce HBV particles.

-

Compound Treatment: Treat the cells with various concentrations of Elvucitabine for a specified period (e.g., 6-9 days), with media and drug changes every 3 days.

-

DNA Extraction: After treatment, lyse the cells and extract the total DNA.

-

Southern Blot or qPCR: Analyze the HBV DNA levels using Southern blot hybridization or quantitative PCR (qPCR).

-

Data Analysis: The IC₅₀ value is determined as the concentration of Elvucitabine that reduces the amount of HBV DNA by 50% compared to untreated controls.[22][23][24]

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a compound that is toxic to host cells.

-

Cell Seeding: Seed a suitable cell line (e.g., CEM, Vero, HepG2) in a 96-well plate.

-

Compound Addition: Add serial dilutions of Elvucitabine to the wells.

-

Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 4-5 days).

-

MTT Staining and Solubilization: Follow the same procedure as in the anti-HIV MTT assay.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.[18][20]

Pharmacokinetic Analysis in Human Plasma (LC-MS/MS)

This method is used to quantify the concentration of Elvucitabine in plasma samples from clinical trials.

-

Sample Preparation:

-

Thaw frozen plasma samples.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be further purified using solid-phase extraction (SPE).[25]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid).

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Data Quantification:

Conclusion

Elvucitabine has demonstrated a promising preclinical and clinical profile as a potent NRTI against both HIV and HBV. Its long intracellular half-life offers the potential for less frequent dosing, which could improve patient adherence. Furthermore, its activity against certain drug-resistant viral strains highlights its potential role in the treatment of patients who have failed previous therapies. While further clinical development appears to have been suspended, the data gathered on Elvucitabine provides valuable insights for the design and development of future nucleoside analogs for the treatment of viral infections. This technical guide has summarized the key aspects of Elvucitabine's discovery and development, providing a resource for the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. ice-hbv.org [ice-hbv.org]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Toxicology | MuriGenics [murigenics.com]

- 6. Elvucitabine | C9H10FN3O3 | CID 469717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Reaction of human UMP-CMP kinase with natural and analog substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and comparative evaluation of two antiviral agents: beta-L-Fd4C and beta-D-Fd4C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Susceptibility of lamivudine-resistant hepatitis B virus to other reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acute and chronic toxicity studies in animals | PPTX [slideshare.net]

- 17. Nonclinical toxicology studies with zidovudine: acute, subacute, and chronic toxicity in rodents, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. benchchem.com [benchchem.com]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. protocols.io [protocols.io]

- 23. microbiology.testcatalog.org [microbiology.testcatalog.org]

- 24. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]

- 25. researchgate.net [researchgate.net]

- 26. walshmedicalmedia.com [walshmedicalmedia.com]

- 27. benchchem.com [benchchem.com]

Elvucitabine Triphosphate: An In-depth Technical Guide on Intracellular Half-life and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular half-life of elvucitabine triphosphate, the active metabolite of the investigational nucleoside reverse transcriptase inhibitor (NRTI) elvucitabine. This document summarizes available quantitative data, outlines detailed experimental protocols for analysis, and visualizes the key metabolic and mechanistic pathways.

Introduction

Elvucitabine (β-L-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine) is a cytidine analogue that has demonstrated potent in vitro activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1] As with other NRTIs, elvucitabine requires intracellular phosphorylation to its active triphosphate form, elvucitabine triphosphate, to exert its antiviral effect.[2][3] The long intracellular half-life of this active moiety is a critical pharmacokinetic parameter that contributes to its potential for infrequent dosing regimens.

Quantitative Data Summary

Preclinical in vitro studies have established the intracellular half-life of elvucitabine triphosphate. The available data is summarized in the table below.

| Parameter | Value | Cell Type | Source |

| Intracellular Half-life (t½) | ≥ 20 hours | Not specified in publicly available data | [2][4] |

It is important to note that while the value of "at least 20 hours" is cited in multiple sources based on preclinical in vitro data, the specific cell line(s) used in these determinative experiments are not detailed in the available public literature.

Intracellular Metabolism and Mechanism of Action

Elvucitabine, as a nucleoside analogue, enters the host cell and undergoes a series of phosphorylation steps, catalyzed by host cellular kinases, to form elvucitabine monophosphate, diphosphate, and finally the active elvucitabine triphosphate.[4] Elvucitabine triphosphate acts as a competitive inhibitor of the viral reverse transcriptase enzyme. It is incorporated into the growing viral DNA chain, causing chain termination due to the absence of a 3'-hydroxyl group, thus halting viral replication.[1][2]

Experimental Protocols

While the specific protocol used by the developers of elvucitabine for the determination of its triphosphate half-life is not publicly available, the following represents a standard and detailed methodology for such an analysis, based on established techniques for other nucleoside analogues.

Objective: To determine the intracellular half-life of elvucitabine triphosphate in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).

Materials:

-

Elvucitabine

-

Human PBMCs

-

Cell culture medium (e.g., RPMI-1640) with supplements (fetal bovine serum, antibiotics)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 60% methanol)

-

Internal standards (e.g., a stable isotope-labeled analogue of elvucitabine triphosphate)

-

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system

-

Tandem mass spectrometer (MS/MS)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Methodology:

-

Cell Culture and Treatment:

-

Isolate human PBMCs from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation.

-

Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Treat the cells with a known concentration of elvucitabine (e.g., 10 µM) for a specified period to allow for the intracellular accumulation of elvucitabine triphosphate.

-

-

Time Course Experiment:

-

After the initial incubation period, wash the cells thoroughly with cold PBS to remove any extracellular drug.

-

Resuspend the cells in fresh, drug-free medium.

-

At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect cell samples.

-

-

Cell Lysis and Extraction:

-

For each time point, count the number of cells to normalize the results.

-

Centrifuge the cell suspension to pellet the cells.

-

Lyse the cells by adding a cold cell lysis buffer (e.g., 60% methanol) and vortexing. This step is critical for quenching enzymatic activity and extracting the intracellular metabolites.

-

Add the internal standard to each sample to correct for variations in extraction efficiency and matrix effects.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant containing the intracellular metabolites.

-

-

Sample Analysis by LC-MS/MS:

-

If necessary, perform a solid-phase extraction (SPE) step on the supernatant to remove interfering substances.

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analytes using a suitable HPLC/UPLC column (e.g., a C18 reversed-phase column).

-

Detect and quantify elvucitabine triphosphate and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the concentration of elvucitabine triphosphate at each time point, normalized to the cell count.

-

Plot the natural logarithm of the intracellular elvucitabine triphosphate concentration against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the intracellular half-life (t½) using the formula: t½ = 0.693 / k.

-

Conclusion

The long intracellular half-life of elvucitabine triphosphate, reported to be at least 20 hours, is a key feature that supports its clinical development for less frequent dosing schedules. While detailed experimental protocols from the manufacturer are not publicly available, established methodologies for the quantification of intracellular nucleoside triphosphates provide a robust framework for such determinations. Further research and publication of detailed clinical pharmacology data will provide a more complete understanding of the intracellular pharmacokinetics of elvucitabine and its active metabolite.

References

- 1. Elvucitabine - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Multiple-Dose Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor, Administered over 21 Days with Lopinavir-Ritonavir in Human Immunodeficiency Virus Type 1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicology of Elvucitabine: A Technical Whitepaper

Disclaimer: Elvucitabine is an investigational drug, and comprehensive preclinical toxicology data is not fully available in the public domain. This document summarizes publicly accessible information and provides a framework for the preclinical toxicological evaluation of a nucleoside reverse transcriptase inhibitor (NRTI) like elvucitabine, based on regulatory guidelines and known class-effects of NRTIs.

Introduction

Elvucitabine (β-L-Fd4C) is a cytosine-based L-nucleoside analog that acts as a potent nucleoside reverse transcriptase inhibitor (NRTI).[1][2] It has demonstrated in vitro activity against wild-type and certain resistant strains of the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV).[3] As with any investigational new drug, a thorough preclinical safety and toxicology evaluation is imperative to characterize potential risks prior to human administration. This whitepaper outlines the key preclinical toxicology studies relevant to the development of elvucitabine.

Mechanism of Action

Elvucitabine exerts its antiviral effect by inhibiting the HIV-1 reverse transcriptase enzyme.[4][5] As a nucleoside analog, it is intracellularly phosphorylated to its active triphosphate form. This active metabolite is then incorporated into the growing viral DNA chain, causing chain termination and halting viral replication.[1]

Caption: Mechanism of Action of Elvucitabine.

General Toxicology Studies

General toxicology studies are designed to evaluate the systemic and organ-specific toxicity of a drug candidate following acute, subchronic, and chronic exposure.

Acute Toxicity

Acute toxicity studies aim to determine the potential adverse effects that may occur within a short period after administration of a single dose or multiple doses over a 24-hour period. These studies help in determining the maximum tolerated dose (MTD) and in dose selection for longer-term studies.

Table 1: Acute Toxicity of Elvucitabine (Illustrative Data)

| Species | Route of Administration | Vehicle | Dose Range (mg/kg) | Key Findings |

|---|---|---|---|---|

| Rat | Oral | 0.5% Methylcellulose | 100 - 2000 | Data not publicly available. |

| Dog | Oral | Gelatin Capsule | 50 - 1000 | Data not publicly available. |

Experimental Protocol: Acute Oral Toxicity Study (Illustrative)

-

Species: Sprague-Dawley rats.

-

Administration: A single oral gavage dose.

-

Groups: Multiple dose groups and a control group receiving the vehicle.

-

Observation Period: 14 days.

-

Parameters Monitored: Clinical signs of toxicity, body weight changes, and mortality.

-

Terminal Procedures: Gross necropsy of all animals.

Subchronic and Chronic Toxicity

These studies involve repeated daily dosing of the test article over a longer duration (e.g., 28 days, 90 days, or longer) to characterize the toxicological profile with prolonged exposure.

Table 2: Subchronic Toxicity of Elvucitabine (Illustrative Data)

| Species | Duration | Route | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs of Toxicity |

|---|---|---|---|---|---|

| Rat | 28-day | Oral | 0, 10, 50, 250 | Data not publicly available. | Data not publicly available. |

| Monkey | 28-day | Oral | 0, 5, 25, 125 | Data not publicly available. | Data not publicly available. |

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (Illustrative)

-

Species: Cynomolgus monkeys.

-

Administration: Daily oral administration.

-

Groups: At least three dose groups and a concurrent control group.

-

Parameters Monitored: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, coagulation, clinical chemistry, and urinalysis), and toxicokinetics.

-

Terminal Procedures: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

Caption: Workflow for a Subchronic Toxicity Study.

Safety Pharmacology

Safety pharmacology studies are conducted to assess the potential effects of a drug on vital physiological functions. Key assessments include cardiovascular, respiratory, and central nervous system evaluations.

Genotoxicity

Genotoxicity assays are performed to detect the potential of a drug to cause genetic damage. A standard battery of tests is typically conducted.

Table 3: Genotoxicity Profile of Elvucitabine (Illustrative)

| Assay | Test System | Metabolic Activation | Result |

|---|---|---|---|

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and Without S9 | Data not publicly available. |

| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With and Without S9 | Data not publicly available. |

| In Vivo Micronucleus | Rodent Bone Marrow | N/A | Data not publicly available. |

Experimental Protocols:

-

Bacterial Reverse Mutation Assay (Ames Test): This test evaluates the ability of the drug to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Chromosomal Aberration Test: Human or other mammalian cells are exposed to the drug to assess for structural chromosomal damage.[6][7][8][9]

-

In Vivo Micronucleus Test: Rodents are treated with the drug, and their bone marrow is examined for the presence of micronuclei, which are indicative of chromosomal damage.

Carcinogenicity

Carcinogenicity studies are long-term studies (typically two years in rodents) designed to assess the tumorigenic potential of a drug.[10][11] Given the intended long-term use of antiretroviral therapies, these studies are crucial.

Experimental Protocol: Two-Year Rodent Carcinogenicity Bioassay (Illustrative)

-

Species: Rats and mice.

-

Administration: The drug is typically administered in the diet or by gavage for the lifespan of the animals.

-

Dose Selection: Doses are selected based on data from chronic toxicity studies.

-

Endpoints: Survival, clinical observations, body weight, food consumption, and comprehensive histopathological evaluation of all tissues for neoplastic and non-neoplastic lesions.

Reproductive and Developmental Toxicology

Developmental and Reproductive Toxicology (DART) studies are conducted to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.[12][13][14][15][16]

Table 4: Reproductive Toxicology of Elvucitabine (Illustrative Data)

| Study Type | Species | Key Findings |

|---|---|---|

| Fertility and Early Embryonic Development | Rat | Data not publicly available. |

| Embryo-Fetal Development | Rat, Rabbit | Data not publicly available. |

| Pre- and Postnatal Development | Rat | Data not publicly available. |

Experimental Protocols:

-

Fertility and Early Embryonic Development: Evaluates the effects on male and female reproductive performance and early embryonic development up to implantation.

-

Embryo-Fetal Development: Assesses the potential for the drug to induce teratogenic effects when administered during the period of organogenesis.

-

Pre- and Postnatal Development: Examines the effects of drug exposure from implantation through weaning on the F1 generation.

Potential Toxicities of NRTIs

A known class-effect of some NRTIs is mitochondrial toxicity.[17][18][19] This is often attributed to the inhibition of mitochondrial DNA polymerase gamma (Pol-γ), which is essential for mitochondrial DNA replication.[20] Inhibition of Pol-γ can lead to mitochondrial dysfunction, which may manifest as myopathy, neuropathy, pancreatitis, and lactic acidosis.[17] Preclinical studies for elvucitabine would likely include assessments of its potential to inhibit Pol-γ and induce mitochondrial toxicity.

Caption: Potential Pathway for NRTI-Induced Mitochondrial Toxicity.

Conclusion

The preclinical toxicological evaluation of elvucitabine would involve a comprehensive battery of in vitro and in vivo studies designed to characterize its safety profile. While specific data for elvucitabine is limited in the public domain, the established protocols and known class-effects of NRTIs provide a robust framework for its assessment. Key areas of focus would include general systemic toxicity, genotoxicity, carcinogenicity, reproductive toxicity, and a specific investigation into the potential for mitochondrial toxicity. The findings from these studies are critical for informing the risk-benefit assessment for its use in clinical trials and potential therapeutic applications.

References

- 1. Elvucitabine | C9H10FN3O3 | CID 469717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Elvucitabine [medbox.iiab.me]

- 3. Elvucitabine - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Elvucitabine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. criver.com [criver.com]

- 7. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]

- 9. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]

- 10. Long-term chemical carcinogenesis bioassays predict human cancer hazards. Issues, controversies, and uncertainties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Developmental and reproductive toxicology - ERBC [erbc-group.com]

- 13. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]

- 14. Developmental & Reproductive Toxicity (DART) Reports [ntp.niehs.nih.gov]

- 15. criver.com [criver.com]

- 16. premier-research.com [premier-research.com]

- 17. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]

- 19. Effects of apricitabine and other nucleoside reverse transcriptase inhibitors on replication of mitochondrial DNA in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Elvucitabine: A Technical Overview of its Molecular Properties and Antiviral Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvucitabine (also known as ACH-126,443) is a synthetic nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of Human Immunodeficiency Virus (HIV) infection. As a cytidine analog, its mechanism of action involves the inhibition of HIV reverse transcriptase, a critical enzyme in the viral replication cycle. This technical guide provides a comprehensive overview of the molecular and antiviral characteristics of Elvucitabine, including its chemical properties, mechanism of action, and detailed protocols for its in vitro evaluation.

Core Molecular and Chemical Properties

Elvucitabine is chemically designated as 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2(1H)-one.[1] Its fundamental molecular and chemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀FN₃O₃ | [1] |

| Molar Mass | 227.19 g/mol | [1] |

| CAS Number | 181785-84-2 | [1] |

| Chemical Structure | 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2(1H)-one | [1] |

Mechanism of Action: Inhibition of HIV Reverse Transcriptase

Elvucitabine exerts its antiviral effect by targeting the HIV-1 reverse transcriptase (RT) enzyme. As a nucleoside analog, it requires intracellular phosphorylation to its active triphosphate form.[2] This process is initiated by host cellular kinases. The resulting Elvucitabine triphosphate acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the Elvucitabine moiety leads to the termination of DNA chain elongation, thereby halting the viral replication process.

Experimental Protocols

In Vitro Anti-HIV Activity Assessment in MT-4 Cells

The antiviral activity of Elvucitabine is commonly assessed in MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection. The 50% effective concentration (EC₅₀) can be determined using a p24 antigen capture ELISA or a cell viability assay.

Protocol: p24 Antigen Capture ELISA

-

Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.

-

Assay Setup:

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.

-

Prepare serial dilutions of Elvucitabine in culture medium.

-

Add the diluted compound to the wells.

-

Infect the cells with a pre-titered amount of HIV-1 (e.g., strain IIIB or NL4-3) at a multiplicity of infection (MOI) of 0.01.

-

Include virus control (cells + virus, no drug) and cell control (cells only) wells.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and collect the culture supernatant.

-

p24 ELISA:

-

Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen.

-

Add the collected supernatants and a series of p24 antigen standards to the wells.

-

Incubate, wash, and add a biotinylated anti-p24 detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a colorimetric substrate (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the p24 standards.

-

Determine the p24 concentration in each well from the standard curve.

-

Calculate the percentage of inhibition of p24 production for each Elvucitabine concentration relative to the virus control.

-

Determine the EC₅₀ value by non-linear regression analysis.

-

In Vitro Selection of Elvucitabine-Resistant HIV-1 Mutants

This protocol is designed to identify the genetic mutations in HIV-1 that confer resistance to Elvucitabine through prolonged exposure to the drug in cell culture.

Protocol: Resistance Selection

-

Initial Infection: Infect a culture of MT-4 cells with a wild-type HIV-1 strain in the presence of Elvucitabine at a concentration equal to its EC₅₀.

-

Virus Passage:

-

Monitor the culture for signs of viral replication (e.g., syncytia formation or p24 antigen production).

-

When viral breakthrough is observed, harvest the cell-free supernatant containing the virus.

-

Use this virus-containing supernatant to infect fresh MT-4 cells.

-

-

Dose Escalation: Gradually increase the concentration of Elvucitabine in the subsequent passages (e.g., 2-fold increments).

-

Endpoint: Continue the passages until the virus can replicate in the presence of a significantly higher concentration of Elvucitabine compared to the initial EC₅₀.

-

Genotypic Analysis:

-

Extract viral RNA from the supernatant of the resistant virus culture.

-

Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the reverse transcriptase coding region of the pol gene.

-

Sequence the PCR product to identify mutations compared to the wild-type virus sequence.

-

Conclusion

Elvucitabine is a nucleoside analog with a well-defined mechanism of action against HIV-1. The provided protocols offer standardized methods for the in vitro characterization of its antiviral activity and resistance profile. This information is crucial for the continued research and development of novel antiretroviral agents.

References

Elvucitabine as a Cytosine Nucleoside Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elvucitabine (also known as β-L-Fd4C) is a synthetic L-cytosine nucleoside analog that has demonstrated potent antiviral activity against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). As a nucleoside reverse transcriptase inhibitor (NRTI), its mechanism of action involves the inhibition of viral replication through the termination of DNA chain elongation. This technical guide provides an in-depth overview of elvucitabine, including its mechanism of action, cellular metabolism, pharmacokinetic profile, clinical efficacy, and safety data from key clinical trials. Detailed experimental protocols for the evaluation of its antiviral activity and potential for mitochondrial toxicity are also presented, alongside visual representations of its metabolic pathway and mechanism of action.

Introduction

Elvucitabine is an investigational drug that has been evaluated in Phase II clinical trials for the treatment of HIV-1 infection and chronic Hepatitis B.[1][2] Its chemical structure, 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one, is similar to other approved NRTIs such as lamivudine and emtricitabine.[2] However, in vitro studies have suggested that elvucitabine may retain activity against certain viral strains that have developed resistance to these other NRTIs.[2] This guide aims to provide a comprehensive technical resource for researchers and professionals involved in the development of antiviral therapeutics.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one[1] |

| Molecular Formula | C₉H₁₀FN₃O₃[1] |

| Molecular Weight | 227.19 g/mol [3] |

| CAS Number | 181785-84-2[1] |

| Synonyms | ACH-126,443, L-Fd4C, β-L-Fd4C[1] |

Mechanism of Action and Cellular Metabolism

Elvucitabine is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[4] As a cytosine analog, it is metabolized by cellular kinases to its triphosphate form, elvucitabine triphosphate (ELV-TP).[4]

ELV-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme.[5] It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of elvucitabine prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.[5]

The intracellular metabolic activation pathway of elvucitabine is depicted below:

Figure 1: Intracellular phosphorylation cascade of elvucitabine.

The subsequent inhibition of viral reverse transcriptase is illustrated in the following diagram:

Figure 2: Mechanism of action of elvucitabine triphosphate on viral reverse transcriptase.

Pharmacokinetic Properties

Elvucitabine exhibits a unique pharmacokinetic profile characterized by a long plasma half-life.[4]

Table 1: Pharmacokinetic Parameters of Elvucitabine in HIV-1-Infected Subjects

| Parameter | 5 mg Once Daily | 10 mg Once Daily | 20 mg Every 48h |

|---|---|---|---|

| Cmax (ng/mL) - Day 21 | 30.8 ± 7.2 | 60.1 ± 13.9 | 94.7 ± 21.8 |

| AUC0-24 (ng*h/mL) - Day 21 | 525 ± 117 | 1085 ± 240 | 1656 ± 361 |

| Plasma Half-life (t½) (hours) | ~100 | ~100 | ~100 |

| Intracellular Half-life (t½) of ELV-TP (hours) | ≥ 20 | ≥ 20 | ≥ 20 |

Data are presented as mean ± standard deviation. Data extracted from a study in HIV-1-infected subjects receiving elvucitabine with lopinavir-ritonavir.[4]

Clinical Efficacy

HIV-1 Infection

A Phase II clinical trial (NCT00350272) evaluated the efficacy and safety of elvucitabine in combination with efavirenz and tenofovir in treatment-naive HIV-1 infected patients, compared to a regimen containing lamivudine.[6]

Table 2: Efficacy of Elvucitabine in Treatment-Naive HIV-1 Infected Patients (Week 48)

| Outcome | Elvucitabine + EFV + TDF (n=37) | Lamivudine + EFV + TDF (n=37) |

|---|---|---|

| Proportion with HIV-1 RNA <50 copies/mL (ITT) | 65% | 78% |

| Mean Change in CD4+ T-cell Count (cells/mm³) | +178 | +165 |

ITT: Intent-to-Treat analysis. Data are from a 48-week interim analysis.[6]

Another study in HIV-positive participants showed that a 7-day monotherapy with 10 mg once-daily elvucitabine resulted in a mean viral load decline of 0.85 log10 copies/mL.[7]

Hepatitis B Virus (HBV) Infection

Elvucitabine has also demonstrated activity against HBV. A Phase II clinical trial (NCT00034359) was completed to assess its safety and antiviral activity in treatment-naive adults with chronic HBV infection.[8] While detailed quantitative results from this specific trial are not publicly available in a structured format, preclinical data and other clinical observations suggest its potential in this indication.[2]

Safety and Tolerability

Across clinical trials, elvucitabine has been generally well-tolerated.[7] The incidence and severity of adverse events were reportedly similar to those observed with lamivudine in a comparative study.[6] High doses of elvucitabine (50 and 100 mg once daily) have been associated with reversible leucopenia and neutropenia.[4]

In Vitro Antiviral Activity and Resistance Profile

Elvucitabine has shown potent in vitro activity against wild-type HIV-1 isolates, with a 50% inhibitory concentration (IC50) of approximately 1 ng/mL in peripheral blood mononuclear cells, which is 5- to 10-fold more potent than lamivudine.[4] Importantly, it has also demonstrated activity against a variety of nucleoside-resistant viral isolates, particularly those with resistance to zidovudine and tenofovir.[4] While the M184V mutation confers high-level resistance to lamivudine and emtricitabine, it only leads to a smaller increase in the IC50 for elvucitabine.[9]

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the antiviral properties and potential toxicity of nucleoside analogs like elvucitabine.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay is designed to measure the ability of the active triphosphate form of elvucitabine (ELV-TP) to inhibit the enzymatic activity of HIV-1 reverse transcriptase. A common method is a non-radioactive ELISA-based assay.[10]

Workflow Diagram:

Figure 3: Workflow for an ELISA-based HIV-1 Reverse Transcriptase Inhibition Assay.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant HIV-1 RT, a poly(A) RNA template annealed to an oligo(dT) primer, a mixture of dNTPs including biotin-dUTP and digoxigenin (DIG)-dUTP, and serial dilutions of elvucitabine triphosphate.

-